2-(((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a quinazolinone derivative, which is a class of compounds that often exhibit biological activity and are of interest in medicinal chemistry . The molecule also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. These types of compounds are often used in the design of new drugs due to their diverse biological activities .
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, quinazolinones are typically synthesized through the condensation of anthranilic acid derivatives with various amines . The 1,2,4-oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid .Molecular Structure Analysis
The compound contains several functional groups, including a quinazolinone ring, a 1,2,4-oxadiazole ring, and a thioether linkage . It also contains several halogen atoms (bromine and fluorine), which can significantly affect the compound’s reactivity and interactions with biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure, including the nature and position of its substituents .Scientific Research Applications
Antimicrobial and Antioxidant Activities
Research has shown that derivatives containing oxadiazole, a component of the compound , have significant antimicrobial and antioxidant activities. For example, compounds with oxadiazole rings have been found to exhibit notable DPPH scavenging activity, indicating their potential as antioxidants. Furthermore, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their antimicrobial capabilities (Menteşe, Ülker, & Kahveci, 2015).
Anticancer Potential
Compounds related to 2-(((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one have been investigated for their potential in cancer treatment. Studies have demonstrated that similar compounds exhibit moderate to high levels of antitumor activities against various human cancer cell lines. This suggests their potential as anticancer agents, warranting further investigation (Fang et al., 2016).
Antiviral and Antifungal Properties
The compound's derivatives have also been found to possess antiviral and antifungal properties. In particular, certain derivatives have exhibited distinct antiviral activity against viruses like Herpes simplex and vaccinia viruses. Additionally, these compounds have shown broad-spectrum fungicidal activities, indicating their potential use in treating fungal infections (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Antibacterial Efficacy
The antibacterial efficacy of related compounds has been extensively studied. These compounds have demonstrated effectiveness against a range of bacterial strains, including phytopathogenic bacteria, which are harmful to plants. This suggests their potential application in agriculture for protecting crops from bacterial diseases (Shi, Luo, Ding, & Bao, 2020).
Future Directions
properties
IUPAC Name |
2-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-6-fluoro-3-propylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrF2N4O2S/c1-2-7-27-19(28)13-9-12(22)4-6-16(13)24-20(27)30-10-17-25-18(26-29-17)11-3-5-15(23)14(21)8-11/h3-6,8-9H,2,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOHJNHOFKTRJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC(=C(C=C4)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrF2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.